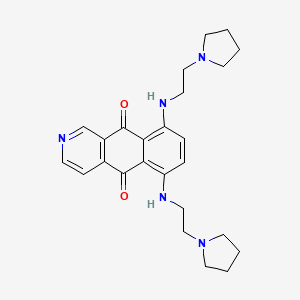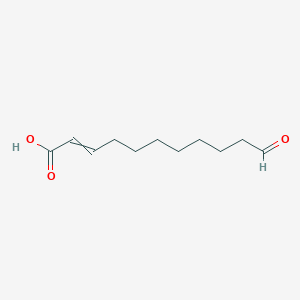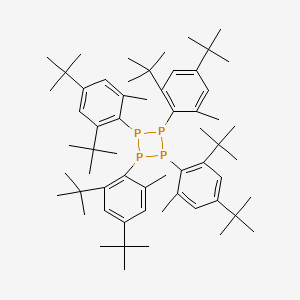
Tetrakis(2,4-di-tert-butyl-6-methylphenyl)tetraphosphetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(2,4-di-tert-butyl-6-methylphenyl)tetraphosphetane is a complex organophosphorus compound known for its unique structural and chemical properties. This compound is characterized by the presence of four 2,4-di-tert-butyl-6-methylphenyl groups attached to a tetraphosphetane core. The bulky tert-butyl groups provide significant steric hindrance, which influences the compound’s reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(2,4-di-tert-butyl-6-methylphenyl)tetraphosphetane typically involves the reaction of 2,4-di-tert-butyl-6-methylphenylphosphine with a suitable phosphorus halide under controlled conditions. One common method includes the use of butyllithium in hexane to deprotonate the phosphine, followed by the addition of a phosphorus halide to form the tetraphosphetane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrakis(2,4-di-tert-butyl-6-methylphenyl)tetraphosphetane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: The bulky phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Tetrakis(2,4-di-tert-butyl-6-methylphenyl)tetraphosphetane has several applications in scientific research:
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting diseases related to phosphorus metabolism.
Industry: It is used as an antioxidant and stabilizer in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of Tetrakis(2,4-di-tert-butyl-6-methylphenyl)tetraphosphetane involves its ability to interact with various molecular targets through its phosphorus atoms. The steric hindrance provided by the bulky phenyl groups influences its binding affinity and selectivity. The compound can form stable complexes with metals, which can then participate in catalytic cycles or other chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tri-tert-butylphenylphosphine: Similar in structure but with three tert-butyl groups, leading to different reactivity and stability.
Bis(2,4-di-tert-butylphenyl)phosphate: Another organophosphorus compound with similar steric properties but different functional groups.
Uniqueness
Tetrakis(2,4-di-tert-butyl-6-methylphenyl)tetraphosphetane is unique due to its tetraphosphetane core and the presence of four bulky phenyl groups. This combination provides a distinct set of chemical properties, making it valuable in specific applications where steric hindrance and stability are crucial.
Eigenschaften
CAS-Nummer |
143851-37-0 |
|---|---|
Molekularformel |
C60H92P4 |
Molekulargewicht |
937.3 g/mol |
IUPAC-Name |
1,2,3,4-tetrakis(2,4-ditert-butyl-6-methylphenyl)tetraphosphetane |
InChI |
InChI=1S/C60H92P4/c1-37-29-41(53(5,6)7)33-45(57(17,18)19)49(37)61-62(50-38(2)30-42(54(8,9)10)34-46(50)58(20,21)22)64(52-40(4)32-44(56(14,15)16)36-48(52)60(26,27)28)63(61)51-39(3)31-43(55(11,12)13)35-47(51)59(23,24)25/h29-36H,1-28H3 |
InChI-Schlüssel |
BZDUADHDFGAGJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1P2P(P(P2C3=C(C=C(C=C3C)C(C)(C)C)C(C)(C)C)C4=C(C=C(C=C4C)C(C)(C)C)C(C)(C)C)C5=C(C=C(C=C5C)C(C)(C)C)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Cyano-3,4-diaminothieno[2,3-b]thiophene-2-carboxylic acid ethyl ester](/img/structure/B12561239.png)

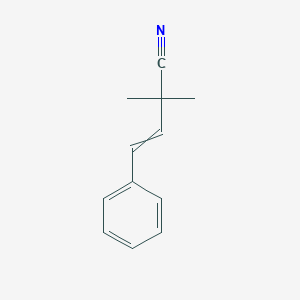

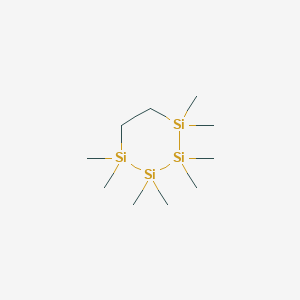
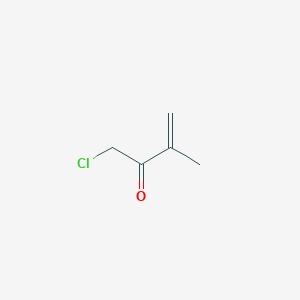
![Acetamide, N-[4-(3-hydroxy-5-oxohexyl)phenyl]-](/img/structure/B12561277.png)

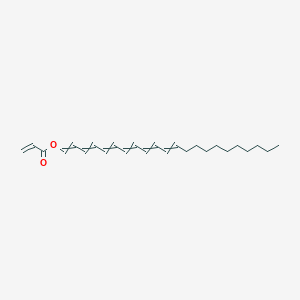
![7-(Dimethylamino)-4-[(dodecylsulfanyl)methyl]-2H-1-benzopyran-2-one](/img/structure/B12561298.png)
